molecular formula C14H12O3S B3421250 (4-Methanesulfonylphenyl)(phenyl)methanone CAS No. 21205-06-1

(4-Methanesulfonylphenyl)(phenyl)methanone

Cat. No.: B3421250
CAS No.: 21205-06-1
M. Wt: 260.31 g/mol
InChI Key: JXUAEWZXTZYIBJ-UHFFFAOYSA-N
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Description

(4-Methanesulfonylphenyl)(phenyl)methanone (CAS 21205-06-1) is a high-purity chemical building block of significant interest in medicinal chemistry research. Its molecular formula is C14H12O3S, with a molecular weight of 260.31 . The compound features a benzophenone core substituted with a methylsulfonyl group at the para position, a structural motif commonly investigated for its potential biological activity. Compounds containing the methylsulfonylphenyl scaffold are frequently explored in the design and synthesis of novel therapeutic agents . Research on analogous structures has shown that this chemical class possesses notable potential in anticancer and anti-inflammatory applications . For instance, closely related pyrazoline-linked molecules have demonstrated potent broad-spectrum antitumor activities against various cancer cell lines, including HL-60, MCF-7, and MDA-MB-231, by inhibiting key kinase enzymes such as VEGFR2, HER2, and EGFR . Similarly, other derivatives incorporating the methylsulfonylphenyl group have exhibited dual antimicrobial and anti-inflammatory activities, functioning as selective cyclooxygenase-2 (COX-2) inhibitors . This makes this compound a valuable precursor or intermediate for researchers developing multi-target agents in oncology and inflammation. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfonylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUAEWZXTZYIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270110
Record name [4-(Methylsulfonyl)phenyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21205-06-1
Record name [4-(Methylsulfonyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21205-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methylsulfonyl)phenyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonylphenyl)(phenyl)methanone typically involves the reaction of 4-methanesulfonylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methanesulfonylphenyl)(phenyl)methanone has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methanesulfonylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect enzyme activity, protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic effects of substituents on the phenyl rings significantly modulate the reactivity and applications of diarylketones. For example:

  • Electron-Withdrawing Groups (EWGs): (4-Nitrophenyl)(phenyl)methanone exhibits enhanced electrophilicity compared to (4-Methanesulfonylphenyl)(phenyl)methanone due to the stronger electron-withdrawing nature of the nitro (-NO₂) group. This property is exploited in calcium channel blockers, where nitrophenyl derivatives (e.g., compound 8c) demonstrate higher potency than methylsulfonyl analogs . (4-Chloro-2-methylphenyl)(4-methylphenyl)methanone (CAS 65786-46-1) combines halogen and alkyl substituents, balancing lipophilicity and steric bulk for applications in agrochemicals .
  • Electron-Donating Groups (EDGs): (4-Methoxyphenyl)(2-methylphenyl)methanone features a methoxy (-OMe) group, which increases electron density on the aromatic ring, reducing carbonyl reactivity. This compound exhibits a dihedral angle of 56.34° between the two phenyl rings, influencing its crystallinity and solubility .

Physicochemical Properties

Thermal Stability and Phase Behavior

  • (4-Methylphenyl)(phenyl)methanone exhibits a boiling point of 465 K and a vaporization enthalpy of 72.0 kJ/mol, as determined by gas chromatography and thermochemical analyses .
  • (4-Hydroxyphenyl)(4-methylphenyl)methanone (CAS 134-92-9) demonstrates thermal stability up to 358°C, critical for its use in thermally activated delayed fluorescence (TADF) materials .

Solubility and Lipophilicity

  • The methanesulfonyl group in this compound improves aqueous solubility compared to non-polar analogs like (4-methylpiperazin-1-yl)(phenyl)methanone .
  • Lipophilicity (logP) values for diarylketones vary widely: Compound 9c (calcium channel blocker): logP = 3.2 (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone: logP = 4.1 (predicted)

Medicinal Chemistry

  • Antimicrobial Activity: (2-Butyl-5-amino-3-benzofuranyl)-4-methoxyphenyl methanone amino acids (e.g., DBMY-3) show potent activity against S. aureus and E. coli, with MIC values < 10 µg/mL .
  • Anti-Inflammatory Agents: Derivatives of 4-amino-3-(1H-indol-1-yl)phenylmethanone exhibit COX-2 inhibition (IC₅₀ = 0.8 µM) and low toxicity (LD₅₀ > 500 mg/kg) .

Materials Science

  • TADF Materials: Anthracen-9-yl(4-(diphenylamino)phenyl)methanone (AnMDPA) achieves a singlet-triplet energy gap (ΔEₛₜ) of 0.08 eV, enabling efficient reverse intersystem crossing in OLEDs .
  • Corrosion Inhibition: (2-(4-Methoxyphenyl)-1H-benzimidazol-1-yl)(phenyl)methanone (P4) inhibits steel corrosion in 5 M HCl with 92% efficiency at 1 mM concentration .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Application Key Property/Activity Reference
This compound C₁₄H₁₂O₃S 4-SO₂Me, Ph Drug intermediates Enhanced electrophilicity
(4-Nitrophenyl)(phenyl)methanone C₁₃H₉NO₃ 4-NO₂, Ph Calcium channel blockers IC₅₀ = 0.12 µM (L-type Ca²⁺)
(4-Methoxyphenyl)(2-methylphenyl)methanone C₁₅H₁₄O₂ 4-OMe, 2-Me Crystallography studies Dihedral angle = 56.34°
4-(3-Piperidinyloxy)phenylmethanone C₁₈H₁₇ClNO₂ 4-Cl, 3-piperidinyloxy Antifungal agents Ergosterol inhibition (MIC = 8 µg/mL)

Biological Activity

The compound (4-Methanesulfonylphenyl)(phenyl)methanone , also known by its CAS number 21205-06-1, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The structure of this compound consists of a methanesulfonyl group attached to a phenyl ring, which is further connected to another phenyl group through a ketone linkage. The presence of the methanesulfonyl group may influence the compound's reactivity and biological interactions.

Key Features

  • Molecular Formula : C13H12O3S
  • Molecular Weight : 252.30 g/mol
  • Functional Groups : Ketone, sulfonyl

Anticancer Potential

Research into similar compounds has indicated that derivatives with methanesulfonyl groups may exhibit anticancer properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis. The potential mechanism involves the inhibition of COX-2, leading to reduced inflammation and cancer cell proliferation .

Study 1: Antitumor Activity of Sulfonamide Derivatives

A study published in Cancer Letters investigated the antitumor activity of sulfonamide derivatives, including those with structures similar to this compound. The findings suggested that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways .

Study 2: COX-2 Inhibition and Cancer Risk Reduction

Epidemiological studies have linked COX-2 inhibitors to reduced risks of colorectal and breast cancers. While this compound has not been directly studied in this context, its structural analogs have shown promise in this area, suggesting a potential avenue for future research.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityMechanism of Action
4-ChlorophenylmethanoneModerate anticancer effectsCOX inhibition
4-FluorophenylmethanoneAntimicrobial propertiesEnzyme inhibition
4-MethylsulfonylphenylmethanonePotential anti-inflammatoryReceptor interaction

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-Methanesulfonylphenyl)(phenyl)methanone?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation using benzenesulfonyl chloride derivatives or transition metal-catalyzed cross-coupling of thioesters (e.g., Pd/Cu systems). For example, aryl thioesters react with arylboronic acids under aerobic conditions to form ketones, as demonstrated in analogous methanone syntheses . Key steps include optimizing catalyst loading (e.g., 5 mol% Pd(OAc)₂) and solvent systems (e.g., DMF/H₂O). Post-synthesis purification often involves column chromatography and recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns, while ¹³C NMR confirms carbonyl (δ ~190–210 ppm) and sulfonyl-linked carbons. DEPT-135 can differentiate CH₃ groups in the methanesulfonyl moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 290.05 for C₁₄H₁₂O₃S) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

  • Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizers. Consult SDS for toxicity data (e.g., acute oral LD₅₀ in rodents) and emergency measures (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Answer :

  • Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.
  • Temperature Gradients : Perform reactions at 80–120°C to balance kinetic vs. thermodynamic control.
  • Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How can discrepancies in reported melting points or spectral data be resolved?

  • Answer :

  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to measure precise melting points and detect polymorphs .
  • Spectral Calibration : Cross-validate NMR/IR data with certified reference standards (e.g., NIST’s benzophenone derivatives) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substituent positioning .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

  • Answer :

  • DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies to predict sites for nucleophilic attack (e.g., carbonyl carbon).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) .
  • Transition State Analysis : Identify energy barriers for intermediates using QM/MM methods .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Answer :

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Q. How does the methanesulfonyl group influence electronic properties and intermolecular interactions?

  • Answer :

  • Electron-Withdrawing Effects : The -SO₂CH₃ group reduces electron density on the aromatic ring, quantified via Hammett constants (σₚ ≈ 0.72) .
  • Hydrogen Bonding : Sulfonyl oxygen acts as a hydrogen bond acceptor, enhancing crystal packing (verified by XRD) .
  • Solubility : Polar sulfonyl group improves aqueous solubility compared to methyl or halide substituents .

Methodological Notes

  • Data Sources : Prioritize NIST thermochemical data and peer-reviewed synthesis protocols .
  • Contradictions : Address variability in melting points (e.g., Tfus = 327 K ±4 K ) through rigorous purity controls.
  • Advanced Tools : Combine experimental data (e.g., HRMS) with computational models (DFT) for mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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